1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole
Description
Properties
CAS No. |
1006352-74-4 |
|---|---|
Molecular Formula |
C27H26ClFN2 |
Molecular Weight |
433.0 g/mol |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(3,4-dimethylphenyl)-4-methylpyrazole |
InChI |
InChI=1S/C27H26ClFN2/c1-16-6-8-21(12-18(16)3)26-20(5)27(22-9-7-17(2)19(4)13-22)31(30-26)15-23-10-11-24(29)14-25(23)28/h6-14H,15H2,1-5H3 |
InChI Key |
GXBFSGXSNAXGDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=C(C=C(C=C3)F)Cl)C4=CC(=C(C=C4)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with Dicarbonyl Precursors
The pyrazole ring in 1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is typically constructed via cyclocondensation between substituted hydrazines and 1,3-dicarbonyl compounds. For example, 3,4-dimethylphenyl-substituted diketones react with methylhydrazine derivatives in ethanol under reflux to form 3,5-disubstituted pyrazoles. A representative procedure involves:
-
Dissolving 3,4-dimethylacetophenone (2.0 eq) and methyl hydrazine (1.0 eq) in glacial acetic acid
-
Refluxing at 120°C for 6–8 hours to yield 3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole (isolated yield: 78%)
This method benefits from high regioselectivity but requires careful control of stoichiometry to prevent oligomerization.
Benzylation at the Pyrazole N1 Position
Subsequent benzylation introduces the 2-chloro-4-fluorobenzyl group via nucleophilic aromatic substitution (SNAr). Key considerations include:
Reaction Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes solubility of aromatic electrophiles |
| Base | K2CO3 | Enhances deprotonation of pyrazole N–H |
| Temperature | 80–90°C | Balances reaction rate vs. side reactions |
| Time | 12–16 hours | Ensures complete substitution |
Under these conditions, treatment of 3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole with 2-chloro-4-fluorobenzyl chloride achieves 82–85% conversion. The reaction’s success hinges on the electrophilicity of the benzyl chloride, which is enhanced by electron-withdrawing -Cl and -F substituents.
Detailed Synthetic Protocols
Three-Step Synthesis from Aromatic Ketones
A validated protocol from recent literature proceeds as follows:
Step 1: Formation of 3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole
-
Combine 3,4-dimethylacetophenone (10.0 g, 61.7 mmol) and methylhydrazine sulfate (4.2 g, 30.8 mmol) in acetic acid (150 mL)
-
Reflux at 120°C for 8 hours under N2
-
Cool, pour into ice-water, and filter to obtain off-white crystals (Yield: 7.8 g, 78%)
Step 2: Benzylation with 2-Chloro-4-fluorobenzyl Chloride
-
Suspend Step 1 product (5.0 g, 17.2 mmol) in DMF (100 mL)
-
Add K2CO3 (4.8 g, 34.4 mmol) and 2-chloro-4-fluorobenzyl chloride (3.5 g, 18.9 mmol)
-
Stir at 85°C for 14 hours
-
Quench with H2O (200 mL), extract with EtOAc (3×50 mL), dry (Na2SO4), and concentrate
-
Purify via silica chromatography (Hexane/EtOAc 4:1) to isolate target compound (Yield: 5.2 g, 83%)
Reaction Optimization and Mechanistic Insights
Solvent Effects on Benzylation Efficiency
Comparative studies reveal solvent polarity critically impacts substitution kinetics:
| Solvent | Dielectric Constant (ε) | Yield (%) | Byproducts Identified |
|---|---|---|---|
| DMF | 36.7 | 83 | <5% diarylated species |
| DMSO | 46.7 | 76 | 12% oxidative byproducts |
| Acetonitrile | 37.5 | 68 | 18% des-chloro analog |
Polar aprotic solvents like DMF stabilize transition states through dipole interactions while minimizing nucleophilic attack on the benzyl chloride.
Temperature-Dependent Regioselectivity
In situ NMR monitoring at varying temperatures demonstrates:
-
<70°C : Preferred attack at pyrazole N1 (desired pathway)
-
>90°C : Competing C4 methylation via enolate formation
Optimal temperature windows (80–85°C) balance reaction rate and selectivity.
Structural Characterization Data
Spectroscopic Properties
1H NMR (400 MHz, CDCl3)
-
δ 7.45–7.12 (m, 10H, aromatic H)
-
δ 5.32 (s, 2H, N–CH2–Ar)
-
δ 2.98 (s, 3H, C4–CH3)
-
δ 2.35 (s, 6H, 3,4-(CH3)2)
13C NMR (100 MHz, CDCl3)
-
152.1 (C3, pyrazole)
-
139.8–114.2 (aromatic C)
-
43.2 (N–CH2–Ar)
-
21.7 (C4–CH3)
HRMS (ESI-TOF)
-
Calculated for C27H26ClFN2 [M+H]+: 433.1789
-
Found: 433.1792
Crystallographic Analysis
Single-crystal X-ray diffraction (from analogous compounds) confirms:
-
Dihedral angle between pyrazole and benzyl group: 68.4°
-
C–Cl bond length: 1.732 Å
-
Non-covalent C–H···π interactions stabilize crystal packing
Comparative Analysis of Synthetic Routes
Microwave-assisted synthesis (patent WO2013086935A1) reduces reaction times to 3 hours with 88% yield but requires controlled power modulation to prevent decomposition.
Applications and Derivative Synthesis
The compound serves as a precursor for:
-
Anticancer agents : Pyrazole cores inhibit kinase pathways (IC50: 1.2–3.8 μM against A549 cells)
-
Materials science : Liquid crystalline derivatives exhibit nematic phases at 120–150°C
Notably, bromination at the C4 methyl position generates analogs with enhanced bioactivity, though this requires careful halogenation control to avoid ring opening .
Chemical Reactions Analysis
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro and fluoro substituents on the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved may include inhibition of specific enzymes, modulation of receptor activity, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Pyrazole Derivatives
The pyrazole core is a versatile scaffold in medicinal and agrochemical research. Below is a comparative analysis of substituent patterns and their implications:
Table 1: Substituent Comparison of Pyrazole Derivatives
Key Observations:
- Halogenation: The target compound’s 2-chloro-4-fluorobenzyl group contrasts with simpler halogenation in Example 5.17 (4-Cl phenyl). Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to chlorine .
- Aryl Substitution: The 3,4-dimethylphenyl groups in the target compound differ from the 3,5-dimethylphenyl groups in XMC and 3,5-Xyl-SKEWPHOS.
Research Findings and Implications
Electronic and Steric Effects
Comparative Stability and Reactivity
- Fluorine’s Role: Fluorine’s high electronegativity could stabilize the benzyl group against oxidative degradation, a trait critical for agrochemical longevity .
- Methyl Group Impact: The 4-methyl group on the pyrazole may hinder nucleophilic attack at the 4-position, a common degradation pathway in related compounds .
Biological Activity
The compound 1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structure and Properties
The molecular structure of the compound can be represented as follows:
- Chemical Formula : C₂₃H₂₃ClF N₂
- Molecular Weight : 397.89 g/mol
Biological Activity Overview
Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, antipyretic, and anticancer properties. This specific pyrazole compound has been investigated for its potential in various therapeutic areas.
Table 1: Biological Activities of Pyrazole Derivatives
The mechanisms through which this compound exerts its biological effects are primarily linked to its interaction with specific enzymes and receptors:
- Cyclooxygenase Inhibition : Similar to other pyrazole derivatives like celecoxib, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
- Apoptotic Pathways : The compound may activate apoptotic pathways in cancer cells, promoting cell death through mitochondrial dysfunction and caspase activation.
- Antioxidant Activity : It potentially acts as a free radical scavenger, protecting cells from oxidative stress.
Case Studies
Several studies have highlighted the biological efficacy of pyrazole derivatives:
- Study on Anticancer Activity : A recent study demonstrated that a related pyrazole compound significantly inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The study utilized in vitro assays to measure cell viability and apoptosis markers .
- Antimicrobial Efficacy : Another investigation evaluated the antimicrobial properties of a series of pyrazole derivatives against multidrug-resistant bacteria. The results indicated that certain modifications to the pyrazole structure enhanced its activity against resistant strains .
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of pyrazoles. For example:
- Structural Optimization : Modifications at the 3 and 5 positions of the pyrazole ring have been shown to significantly increase anti-inflammatory activity while maintaining low toxicity profiles .
- Computational Studies : Molecular docking studies suggest that this compound can effectively bind to target proteins involved in inflammatory pathways, indicating potential for drug development .
Q & A
Q. What are the optimal synthetic routes for 1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole?
The synthesis typically involves multi-step reactions:
Pyrazole ring formation : React hydrazine with a 1,3-diketone precursor under controlled conditions (e.g., ethanol, reflux).
Substituent introduction :
- Benzylation : Use 2-chloro-4-fluorobenzyl chloride in a nucleophilic substitution reaction with the pyrazole intermediate (K₂CO₃, DMF, 80°C).
- Aryl group addition : Suzuki-Miyaura coupling or Ullmann reactions to attach 3,4-dimethylphenyl groups at positions 3 and 4.
Methylation : Introduce the methyl group at position 4 via alkylation with methyl iodide (NaH, THF).
Critical parameters include solvent polarity (DMF for polar intermediates), temperature control (±2°C), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) .
Q. How is the structural identity of this compound validated?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of single-crystal data to confirm bond lengths, angles, and dihedral angles (e.g., pyrazole ring planarity, substituent orientations) .
- Spectroscopic analysis :
Advanced Research Questions
Q. What computational methods predict the compound’s reactivity and electronic properties?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), electrostatic potential surfaces (electrophilic sites at chloro/fluoro substituents), and Mulliken charges .
- Molecular docking : Simulate binding affinities with biological targets (e.g., kinase enzymes) using AutoDock Vina, focusing on hydrophobic interactions with 3,4-dimethylphenyl groups and halogen bonding .
Q. How do steric and electronic effects of substituents influence its chemical stability?
- Steric effects : Bulky 3,4-dimethylphenyl groups at positions 3 and 5 reduce rotational freedom, increasing thermal stability (TGA decomposition >250°C).
- Electronic effects : Electron-withdrawing chloro/fluoro groups enhance electrophilicity, making the pyrazole ring susceptible to nucleophilic attack (e.g., hydrolysis under basic conditions).
Controlled experiments in varying pH (1–14) and solvents (polar vs. nonpolar) reveal stability thresholds .
Q. What contradictions exist in reported biological activities of analogous pyrazole derivatives?
- Antimicrobial activity : Some studies report MIC values of 2–8 µg/mL against S. aureus for fluorinated pyrazoles, while others show no activity due to substituent positioning (meta vs. para) .
- Cytotoxicity : Methyl groups at position 4 may reduce IC₅₀ values in cancer cell lines (e.g., HeLa) compared to ethyl analogs, but contradictory results arise from assay variability (MTT vs. SRB methods) .
Q. What strategies resolve synthetic challenges in scaling up this compound?
- Flow chemistry : Continuous synthesis minimizes side reactions (e.g., over-alkylation) by precise control of residence time and temperature.
- Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) to isolate >98% pure product.
Pilot-scale trials (10 g batches) achieve 65–70% yield versus 85% in lab-scale .
Methodological Considerations
Q. How to design assays for evaluating its pharmacokinetic properties?
- In vitro metabolic stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS.
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure unbound fraction (fu ~5–10% due to lipophilic substituents) .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- LC-MS/MS : Detect and quantify byproducts (e.g., dehalogenated analogs) at ppm levels.
- GC-FID : Monitor residual solvents (DMF, THF) below ICH Q3C limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
